molecular formula C10H12FN B13216976 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline

8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13216976
M. Wt: 165.21 g/mol
InChI Key: UOSXXBLLYXQCKI-UHFFFAOYSA-N
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Description

8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, Pt/C, mild to moderate pressure.

    Substitution: NaOCH3, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

  • 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
  • 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline
  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

Comparison: Compared to its analogs, 8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline is unique due to the position of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The specific placement of these groups can affect the compound’s ability to participate in various chemical reactions and its interaction with biological targets .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12FN/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

UOSXXBLLYXQCKI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=CC=C2)F)NC1

Origin of Product

United States

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